CM-579 trihydrochloride

Epigenetics Histone Methyltransferase DNMT

Procure CM-579 trihydrochloride for unique dual inhibition of G9a and DNMT1. This first-in-class, reversible, substrate-competitive probe enables simultaneous H3K9 and DNA methylation modulation in cancer models, a feat impossible with single-target alternatives. Essential for studying coordinated epigenetic silencing and achieving potent, nanomolar-range anti-proliferative effects in hematological malignancies.

Molecular Formula C29H43Cl3N4O3
Molecular Weight 602.0 g/mol
Cat. No. B8085344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCM-579 trihydrochloride
Molecular FormulaC29H43Cl3N4O3
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=NC3=CC(=C(C=C3C(=C2)NCC4CCN(CC4)C)OC)OCCCN5CCCC5.Cl.Cl.Cl
InChIInChI=1S/C29H40N4O3.3ClH/c1-21-7-8-27(36-21)26-18-24(30-20-22-9-14-32(2)15-10-22)23-17-28(34-3)29(19-25(23)31-26)35-16-6-13-33-11-4-5-12-33;;;/h7-8,17-19,22H,4-6,9-16,20H2,1-3H3,(H,30,31);3*1H
InChIKeyXKSDREMVFCQUPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CM-579 trihydrochloride: First-in-Class G9a/DNMT Dual Inhibitor for Epigenetic Crosstalk Research


CM-579 trihydrochloride is a first-in-class, reversible, dual inhibitor of the histone methyltransferase G9a (EHMT2) and DNA methyltransferases (DNMTs), belonging to the quinoline-based small molecule class. It inhibits G9a with an IC50 of 16 nM and total DNMT activity with an IC50 of 32 nM in biochemical assays [1]. The compound uniquely coordinates the targeting of both histone and DNA methylation machineries, distinguishing it from single-target epigenetic modulators in its class [1]. Its trihydrochloride salt form confers enhanced aqueous solubility (H2O: 37.5 mg/mL) compared to the free base .

Why CM-579 trihydrochloride Cannot Be Replaced by Single-Target Epigenetic Probes


Standard single-target inhibitors such as UNC0638 (G9a-selective, IC50 12 nM), decitabine (DNMT inhibitor), or GSK343 (EZH2 inhibitor) target isolated epigenetic pathways and cannot address the coordinated crosstalk between histone and DNA methylation that drives aberrant gene silencing in cancer . CM-579 trihydrochloride is engineered as a dual-target inhibitor that simultaneously engages G9a and DNMT enzymes, a distinct pharmacological profile demonstrated in primary research identifying it as a first-in-class reversible dual inhibitor [1]. Substituting CM-579 trihydrochloride with a single-target analog compromises the ability to dissect this epigenetic crosstalk or to replicate the dual-inhibition phenotype observed in hematological malignancy models, where combined G9a and DNMT blockade induces more profound reactivation of silenced tumor suppressor genes than either target alone [1].

Quantitative Comparative Evidence for CM-579 trihydrochloride: Differentiation from Epigenetic Inhibitor Analogs


Dual-Target Biochemical Potency of CM-579 vs. Single-Target G9a Inhibitor UNC0638

CM-579 trihydrochloride exhibits dual inhibitory activity against G9a (IC50 = 16 nM) and DNMT (IC50 = 32 nM), whereas the single-target G9a inhibitor UNC0638 demonstrates only G9a inhibition (IC50 = 12 nM) with negligible DNMT activity . The dual-target profile of CM-579 trihydrochloride enables simultaneous engagement of both histone and DNA methylation pathways, while UNC0638 is limited to histone methylation modulation alone.

Epigenetics Histone Methyltransferase DNMT G9a Cancer Research

DNMT1 Binding Affinity and DNMT Isoform Selectivity Profile of CM-579 trihydrochloride

CM-579 trihydrochloride binds DNMT1 with subnanomolar affinity (Kd = 1.5 nM) and differentially inhibits DNMT isoforms: DNMT3A IC50 = 92 nM and DNMT3B IC50 = 1000 nM . This isoform selectivity profile, with >60-fold higher potency against DNMT1 versus DNMT3B, provides researchers with a defined tool to interrogate the distinct biological roles of maintenance (DNMT1) versus de novo (DNMT3A/3B) DNA methylation machineries.

DNA Methyltransferase DNMT1 DNMT3A DNMT3B Epigenetic Silencing

Salt Form Solubility Advantage: CM-579 trihydrochloride vs. Free Base CM-579

CM-579 trihydrochloride (CAS 2448471-08-5) demonstrates substantially enhanced aqueous solubility compared to its free base counterpart CM-579 (CAS 1846570-40-8). The trihydrochloride salt achieves H2O solubility of 37.5 mg/mL (62.29 mM) and DMSO solubility of 33.33 mg/mL (55.36 mM) with ultrasonic assistance . At equivalent molar concentrations, the salt and free forms exhibit comparable biological activity, but the salt form provides superior solubility and stability for in vitro assay preparation .

Compound Formulation Solubility In Vitro Assay DMSO Aqueous Buffer

In Vivo Efficacy of CM-272 Analog in Hematological Malignancy Models

The structurally related analog CM-272 (derived from the same chemical series as CM-579) demonstrated statistically significant survival benefit in a leukemia xenograft model. In Rag2−/−γc−/− immunodeficient mice bearing ALL-derived CEMO cells, CM-272 administered at 2.5 mg/kg daily for 28 days increased median overall survival from 55 ± 10.5 days in control animals to 92 ± 5.7 days in treated animals (P = 0.0009) . The treatment reduced both global H3K9me2 and 5mC methylation marks in tumor cells, confirming dual G9a/DNMT target engagement in vivo, with no significant body weight loss observed .

In Vivo Pharmacology Leukemia Xenograft Model Survival Benefit Translational Research

High-Impact Application Scenarios for CM-579 trihydrochloride in Epigenetic and Oncology Research


Dissecting Epigenetic Crosstalk Between Histone and DNA Methylation

CM-579 trihydrochloride is the tool of choice for experiments requiring simultaneous modulation of G9a-mediated H3K9me2 and DNMT-mediated 5mC marks. Unlike single-target probes such as UNC0638 (G9a only) or decitabine (DNMT only), CM-579 trihydrochloride enables researchers to interrogate the functional interplay between these two silencing mechanisms with a single compound, as established in its first-in-class characterization [1]. This application is particularly valuable in chromatin biology studies examining coordinated epigenetic silencing in cancer and developmental models.

In Vitro Cellular Activity Screening Across Cancer Cell Panels

CM-579 trihydrochloride has documented potent in vitro cellular activity across a wide range of cancer cell types, supported by its favorable aqueous solubility (37.5 mg/mL in H2O) that facilitates reliable assay preparation without confounding DMSO vehicle effects [1]. This makes it suitable for high-throughput viability screening, target engagement studies measuring H3K9me2 and 5mC reduction, and combination studies with other epigenetic or chemotherapeutic agents. The well-characterized DNMT isoform selectivity profile (DNMT1 Kd 1.5 nM vs. DNMT3B IC50 1000 nM) further enables nuanced interpretation of cellular methylation readouts .

Preclinical In Vivo Studies of Dual G9a/DNMT Inhibition in Hematological Malignancies

For research groups transitioning from in vitro to in vivo oncology models, CM-579 trihydrochloride is supported by class-level in vivo proof-of-concept data from the structurally related analog CM-272, which demonstrated a 67% median survival extension (92 vs. 55 days, P = 0.0009) in ALL xenograft models with dual reduction of H3K9me2 and 5mC methylation marks [1]. This provides a validated framework for dosing and efficacy assessment in hematological malignancy xenograft studies using CM-579 trihydrochloride, with established target engagement biomarkers for pharmacodynamic monitoring.

Mechanistic Studies Distinguishing Maintenance vs. De Novo DNA Methylation

CM-579 trihydrochloride's >600-fold selectivity for DNMT1 (Kd 1.5 nM) over DNMT3B (IC50 1000 nM) [1] makes it a valuable tool for experiments designed to separate the functional contributions of maintenance methylation (DNMT1) from de novo methylation (DNMT3A/3B) in gene silencing. At lower concentrations, the compound preferentially targets DNMT1, allowing researchers to isolate maintenance methylation effects in systems where the compound's G9a inhibition also contributes to the overall epigenetic remodeling phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for CM-579 trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.